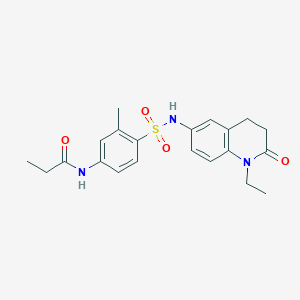

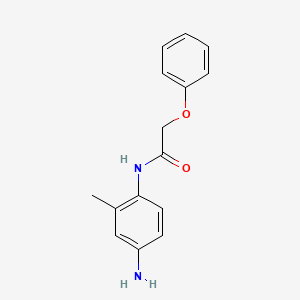

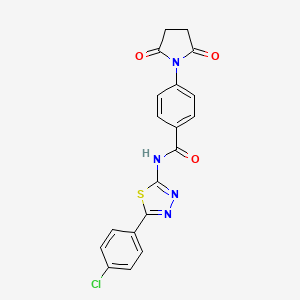

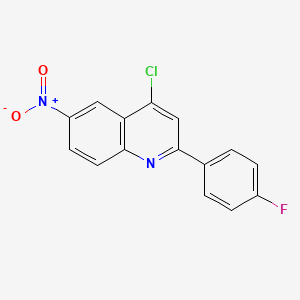

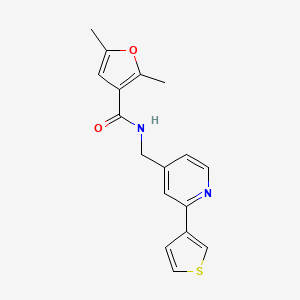

![molecular formula C20H16ClN3O2 B2712305 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one CAS No. 1260733-17-2](/img/structure/B2712305.png)

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

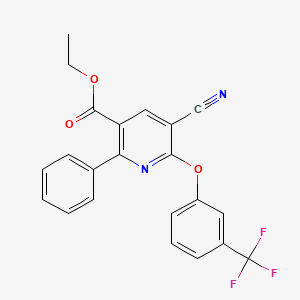

The compound “3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one” is a complex organic molecule that contains several functional groups including a chlorophenyl group, an oxadiazole ring, and a quinolinone structure . These functional groups are known to exhibit various biological activities, which could make this compound potentially useful in fields like medicinal chemistry .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through multi-step organic reactions involving the formation of the oxadiazole ring and the coupling of the different functional groups .Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the oxadiazole and quinolinone rings. These rings are aromatic, meaning they contain a cycle of pi electrons that contributes to the compound’s stability .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the chlorophenyl group could undergo nucleophilic aromatic substitution reactions, while the oxadiazole ring might participate in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the chlorophenyl group could increase the compound’s lipophilicity, affecting its solubility in different solvents .Scientific Research Applications

Antimicrobial Properties

The compound 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one and its derivatives exhibit significant antimicrobial properties. Research demonstrates the synthesis and characterization of such compounds, revealing their potential against various bacterial and fungal strains. Notably, certain derivatives have shown remarkable antibacterial activity against pathogens such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, along with antifungal efficacy against Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai & Dodiya, 2014), (Desai, Shihora, & Moradia, 2007), (Dodiya, Shihory, & Desai, 2012).

Cytotoxic Evaluation

Studies have also explored the cytotoxic potential of quinoline-oxadiazole conjugates, aiming to understand their effects against cancer cell lines. Preliminary evaluations suggest promising directions, especially in targeting specific cancer cells, indicating the compound's relevance in cancer research and potential therapeutic applications (Hassanzadeh et al., 2019).

Thermo-physical Properties

Research into the thermo-physical properties of 1,3,4-oxadiazole derivatives, including those related to the subject compound, has yielded insights into their behavior in different solvents at various temperatures. This knowledge contributes to a deeper understanding of the compound's solute-solvent interactions, potentially informing its applications in various scientific and industrial processes (Godhani, Dobariya, Sanghani, & Mehta, 2017).

Synthesis and Characterization

The synthesis and characterization of quinoline derivatives, including those related to this compound, are crucial for expanding the compound's applications. Efforts in this area involve exploring various synthetic routes and assessing the antimicrobial, anti-inflammatory, and analgesic properties of these derivatives. This research provides foundational knowledge for further exploration of the compound's potential in medicinal chemistry and other scientific fields (Farag et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O2/c1-3-24-11-16(18(25)15-9-12(2)7-8-17(15)24)20-22-19(23-26-20)13-5-4-6-14(21)10-13/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZIJPHSVOLRPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[Cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide](/img/structure/B2712226.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2712230.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2712232.png)

![1-[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2712237.png)

![5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2712242.png)